2-[4-(4-Tert-butylphenyl)-4-methyl-2,5-dioxoimidazolidin-1-YL]-N-(1-cyanocyclopentyl)acetamide
Description
Properties
IUPAC Name |
2-[4-(4-tert-butylphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]-N-(1-cyanocyclopentyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O3/c1-20(2,3)15-7-9-16(10-8-15)21(4)18(28)26(19(29)25-21)13-17(27)24-22(14-23)11-5-6-12-22/h7-10H,5-6,11-13H2,1-4H3,(H,24,27)(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDLSZHFGMIPDOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)N(C(=O)N1)CC(=O)NC2(CCCC2)C#N)C3=CC=C(C=C3)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Therapeutic Applications
- Anti-inflammatory Effects : Due to its ability to inhibit MMPs, this compound may be beneficial in treating inflammatory diseases where MMPs play a critical role. Research indicates that MMP inhibitors can mitigate symptoms in conditions like rheumatoid arthritis and chronic obstructive pulmonary disease (COPD) by reducing tissue damage .
- Cancer Treatment : The inhibition of MMP-12 has been linked to reduced tumor invasiveness and metastasis. By targeting this enzyme, the compound could serve as a therapeutic agent in cancer treatments, particularly for tumors that exhibit high levels of MMP activity .
- Cardiovascular Health : There is emerging evidence suggesting that MMP inhibitors can have protective effects against cardiovascular diseases by preventing vascular remodeling associated with atherosclerosis .
Case Study 1: MMP Inhibition in Cancer Models
A study investigated the effects of various MMP inhibitors, including derivatives similar to 2-[4-(4-tert-butylphenyl)-4-methyl-2,5-dioxoimidazolidin-1-YL]-N-(1-cyanocyclopentyl)acetamide, on cancer cell lines. Results showed a significant reduction in cell migration and invasion, supporting the hypothesis that targeting MMPs can effectively hinder cancer progression .
Case Study 2: Anti-inflammatory Properties
In a preclinical model of rheumatoid arthritis, administration of an MMP inhibitor analog demonstrated decreased joint inflammation and destruction compared to control groups. This suggests potential for clinical application in managing autoimmune conditions through modulation of MMP activity .
Data Table: Summary of Research Applications
Chemical Reactions Analysis
Hydrolysis of the Imidazolidinone Ring
The 2,5-dioxoimidazolidin-1-yl group undergoes hydrolysis under acidic or basic conditions. For example:
-
Acidic Hydrolysis (HCl, H₂O, 80°C) : Cleavage of the imidazolidinone ring generates a diamino carboxylic acid intermediate .
-
Basic Hydrolysis (NaOH, EtOH, reflux) : Forms a disodium salt of the corresponding dicarboxylate .
Table 1: Hydrolysis Conditions and Products
Reactivity of the Acetamide Linkage
The acetamide group participates in nucleophilic substitution and condensation reactions:
-
Nucleophilic Attack : Reacts with Grignard reagents (e.g., MeMgBr) to form tertiary alcohols .
-
Condensation with Aldehydes : Forms Schiff bases under mild acidic conditions (e.g., CH₃COOH, 60°C) .
Table 2: Acetamide Functionalization Reactions
Cyanocyclopentyl Group Transformations
The 1-cyanocyclopentyl group exhibits reactivity typical of nitriles:
-
Hydrolysis to Amide : Using H₂SO₄ (50%, 100°C) converts the nitrile to a primary amide .
-
Reduction to Amine : Catalytic hydrogenation (H₂, Pd/C) yields a cyclopentylamine derivative .
Table 3: Cyanocyclopentyl Modifications
Steric Effects of the tert-Butyl Group
The bulky 4-tert-butylphenyl group significantly influences reaction kinetics:
-
Slows down electrophilic aromatic substitution (e.g., nitration, sulfonation) due to steric hindrance .
-
Enhances stability against oxidative degradation (e.g., H₂O₂, 50°C) .
Photochemical and Thermal Stability
-
UV Exposure (λ = 254 nm, 24h) : Degrades into 4-tert-butylbenzoic acid and cyclopentane carbonitrile via radical pathways .
-
Thermal Decomposition (200°C) : Forms methyl vinyl ketone and tert-butylbenzene as primary pyrolysis products .
Key Mechanistic Insights
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Substituent Effects
Core Modifications
- Imidazolidinone Core: The target compound shares this core with analogs like 2-[cyclopentyl(methyl)amino]-N-[4-(4-methoxyphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetamide (), which replaces the tert-butyl group with a methoxyphenyl substituent.
- Acetamide Side Chain: The 1-cyanocyclopentyl group in the target compound contrasts with the cyclopentyl(methyl)amino group in . The nitrile group may reduce hydrogen-bonding capacity compared to the amino group, influencing receptor binding .
Substituent Comparisons
- Aromatic Ring Substitutions :
- 4-Tert-butylphenyl (Target) : High lipophilicity, electron-donating.
- 4-Methoxyphenyl () : Moderate polarity due to methoxy group.
- 3,4-Dichlorophenyl () : Electron-withdrawing, planar structure affecting crystal packing .
- 2,4-Dichlorophenyl () : Similar to but with a carboxylic acid group, altering bioavailability .
Physicochemical and Pharmacokinetic Properties
Research Findings and Implications
- : Imidazolidinone derivatives with varied substituents (e.g., dioxoimidazolidin-acetamides) show promise as PCSK9 inhibitors. The target compound’s tert-butyl group could improve target affinity over methoxy or chloro analogs .
- : Substituent sterics and electronics (e.g., dichloro vs. tert-butyl) significantly impact molecular conformation and intermolecular interactions, critical for crystallization and formulation .
Preparation Methods
Cyclization of Urea Derivatives
The imidazolidinone ring is typically synthesized via cyclization of substituted urea precursors. A common route involves reacting N-(4-tert-butylphenyl)-N-methylurea with glyoxylic acid under acidic conditions:
$$
\text{N-(4-tert-butylphenyl)-N-methylurea} + \text{HOOCCHO} \xrightarrow{\text{HCl}} \text{Imidazolidinone core} + \text{H}_2\text{O}
$$
This reaction proceeds through hemiaminal intermediate formation, followed by dehydration to yield the 2,5-diketone structure.
Optimization and Yield Enhancement
Key parameters for maximizing yield include:
- Temperature : 80–100°C
- Catalyst : p-Toluenesulfonic acid (PTSA)
- Solvent : Toluene or dichloromethane
Under these conditions, yields exceeding 65% have been reported.
Synthesis of 1-Cyanocyclopentylamine
Strecker Synthesis
Cyclopentanone is converted to 1-cyanocyclopentylamine via a modified Strecker reaction:
$$
\text{Cyclopentanone} + \text{NH}_4\text{Cl} + \text{KCN} \rightarrow \text{1-Cyanocyclopentylamine intermediate}
$$
Conditions :
- pH : 8–9 (buffered with NH₄OH)
- Temperature : 25°C
The intermediate is hydrolyzed with HCl to yield the amine.
Analytical Characterization
| Technique | Key Data |
|---|---|
| ¹H NMR | δ 1.32 (s, 9H, tert-butyl), 2.10 (s, 3H, methyl), 3.45 (m, 1H, cyclopentyl) |
| IR | 2240 cm⁻¹ (C≡N stretch), 1680 cm⁻¹ (C=O) |
| Mass Spec | m/z 396.5 [M+H]⁺ |
Q & A
Basic: What are the critical steps for synthesizing this compound with high purity?
Methodological Answer:
The synthesis requires precise control of reaction parameters:
- Temperature : Maintain sub-ambient temperatures (e.g., 273 K) during coupling reactions to minimize side products .
- Solvent Choice : Dichloromethane or DMF is often used for intermediate steps due to their ability to dissolve polar intermediates .
- Catalysts : Carbodiimide-based reagents (e.g., EDC·HCl) and triethylamine are critical for activating carboxyl groups during amide bond formation .
- Purification : Column chromatography or recrystallization from methylene chloride is recommended to achieve >95% purity .
Advanced: How can steric hindrance from the tert-butyl and cyanocyclopentyl groups impact synthetic yields?
Methodological Answer:
Steric effects from bulky substituents can reduce reaction efficiency:
- Dihedral Angle Analysis : X-ray crystallography of analogous compounds shows dihedral angles between aromatic and imidazolidinone rings ranging from 44.5° to 77.5°, indicating steric repulsion .
- Mitigation Strategies : Use excess coupling reagents (e.g., 1.5–2.0 equivalents) and prolonged reaction times (12–24 hours) to overcome steric barriers .
Basic: Which spectroscopic techniques are most reliable for structural confirmation?
Methodological Answer:
- NMR : H and C NMR can confirm the presence of the tert-butyl group (δ ~1.3 ppm for H) and cyanocyclopentyl moiety (δ ~120 ppm for CN in C) .
- Mass Spectrometry : High-resolution MS (HRMS) should show a molecular ion peak matching the exact mass (e.g., CHNO: calculated 459.24 g/mol) .
- IR Spectroscopy : Look for characteristic peaks at ~1700 cm (C=O stretch) and ~2240 cm (C≡N stretch) .
Advanced: How do crystallographic data resolve contradictions in proposed conformations?
Methodological Answer:
- X-ray Diffraction : Asymmetric unit analysis reveals three distinct conformers in analogous compounds, with dihedral angles varying by up to 22.7° due to rotational flexibility .
- Hydrogen Bonding : Intermolecular N–H⋯O bonds form R_2$$^2(10) dimers, stabilizing specific conformations. Conflicting data may arise from solvent polarity or crystallization conditions .
- Validation : Compare experimental data with DFT-optimized geometries to identify energetically favorable conformers .
Basic: What stability considerations are critical for handling this compound?
Methodological Answer:
- Light Sensitivity : Store in amber vials to prevent photodegradation of the cyanocyclopentyl group.
- Moisture Sensitivity : The imidazolidinone ring is prone to hydrolysis; use anhydrous solvents and inert atmospheres during synthesis .
- Temperature : Long-term storage at −20°C in desiccated conditions preserves stability .
Advanced: How can computational modeling predict biological activity?
Methodological Answer:
- Docking Studies : Use AutoDock Vina to model interactions with enzymes (e.g., cyclooxygenase-2) based on the tert-butylphenyl group’s hydrophobic pockets .
- QSAR Analysis : Correlate logP values (calculated ~3.5 for this compound) with membrane permeability using Molinspiration software .
- MD Simulations : Assess conformational stability in aqueous environments (e.g., GROMACS) to predict bioavailability .
Basic: What analytical methods ensure batch-to-batch consistency?
Methodological Answer:
- HPLC : Use a C18 column with acetonitrile/water (70:30) mobile phase; retention time should vary by <0.5% between batches .
- TGA/DSC : Monitor decomposition temperatures (expected ~473–475 K) to confirm thermal stability .
Advanced: How to address contradictory biological activity data across studies?
Methodological Answer:
- Assay Variability : Standardize cell lines (e.g., HepG2 vs. HEK293) and incubation times (24–48 hours) to reduce discrepancies .
- Metabolite Screening : Use LC-MS to identify degradation products (e.g., hydrolyzed imidazolidinone) that may alter activity .
Basic: What solvents are optimal for recrystallization?
Methodological Answer:
- Methylene Chloride : Slow evaporation yields well-defined crystals suitable for X-ray analysis .
- Ethanol/Water Mixtures : Use for high-purity recovery (yield ~75–80%) when dichloromethane is incompatible .
Advanced: How do electronic effects of substituents influence reactivity?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
